(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H22ClN3O3S and its molecular weight is 516.01. The purity is usually 95%.
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Scientific Research Applications
Structural Modifications and Aggregation
Research on thiazolopyrimidine derivatives, including structural modifications and their effects on supramolecular aggregation, provides insights into their conformational features. Studies have shown that variations in substituents at certain positions on the thiazolopyrimidine scaffold lead to significant differences in intermolecular interaction patterns, affecting the compounds' crystallization and molecular packing features. These structural insights are crucial for designing derivatives with specific physical and chemical properties (Nagarajaiah & Begum, 2014).
Synthesis and Anti-inflammatory Activity
Thiazolopyrimidines have been synthesized and evaluated for anti-inflammatory activities. Some compounds in this class have demonstrated significant anti-inflammatory potential, highlighting their therapeutic applications. The synthesis involves various chemical reactions, including cyclocondensation and characterizations through spectral and crystallographic analysis. These findings indicate the potential for developing new anti-inflammatory agents based on the thiazolopyrimidine framework (Tozkoparan et al., 1998).
Antimicrobial Properties
Some thiazolopyrimidine derivatives have been synthesized and assessed for antimicrobial activities, showing significant inhibition against bacterial and fungal growth. These studies provide a foundation for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. The antimicrobial potential is linked to the structural attributes of these compounds, with certain modifications enhancing their activity (Akbari et al., 2008).
Potential Biological Agents
Further research into thiazolopyrimidine derivatives has explored their application as potential biological agents. The synthesis of new compounds and their structural elucidation through various spectral methods lay the groundwork for investigating their biological activities, including antimicrobial and possibly antiviral properties. These compounds' versatility underscores their significance in medicinal chemistry and drug design (Gein et al., 2015).
Properties
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3S/c1-17-24(26(33)31-20-9-4-3-5-10-20)25(18-12-14-21(35-2)15-13-18)32-27(34)23(36-28(32)30-17)16-19-8-6-7-11-22(19)29/h3-16,25H,1-2H3,(H,31,33)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVLUGDGVMRLFU-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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